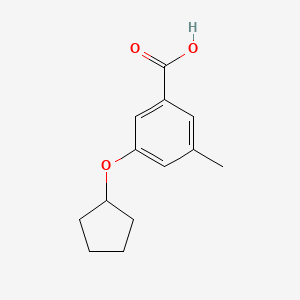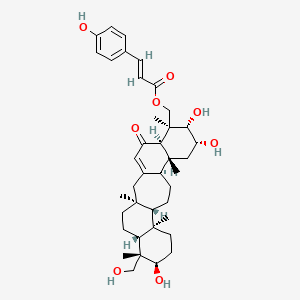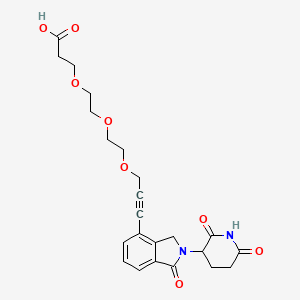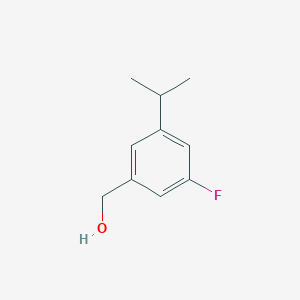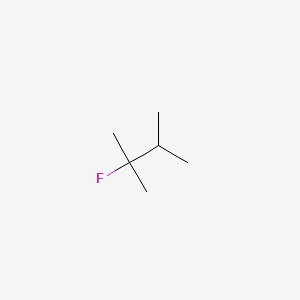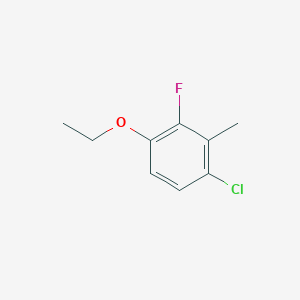![molecular formula C13H18F3N3 B14763966 2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)
2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(trifluoromethyl)pyridine with piperidine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium iodide, halogenated solvents
Major Products Formed
Scientific Research Applications
2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: This compound shares a similar structural motif but differs in the position of the trifluoromethyl group and the presence of a piperazine ring.
Substituted pyridinyl derivatives: These compounds have variations in the substituents on the pyridine ring, leading to different chemical and biological properties.
Uniqueness
2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine is unique due to its specific combination of a pyridine ring with a trifluoromethyl piperidine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H18F3N3 |
|---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
2-pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine |
InChI |
InChI=1S/C13H18F3N3/c14-13(15,16)11-3-6-19(7-4-11)12(8-17)10-2-1-5-18-9-10/h1-2,5,9,11-12H,3-4,6-8,17H2 |
InChI Key |
YKGWCPIEHANCRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(CN)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


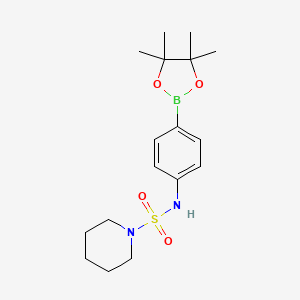
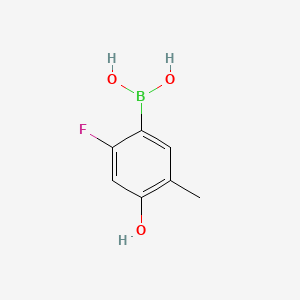
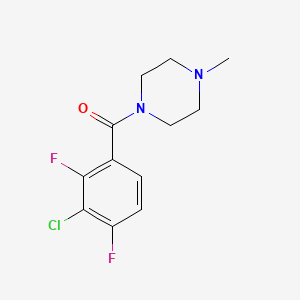
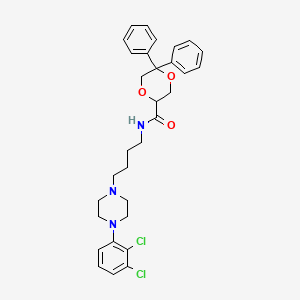
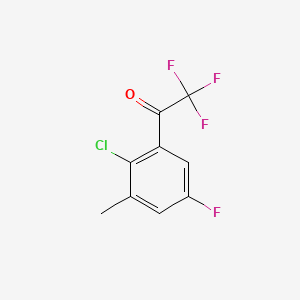
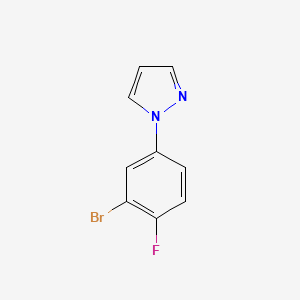
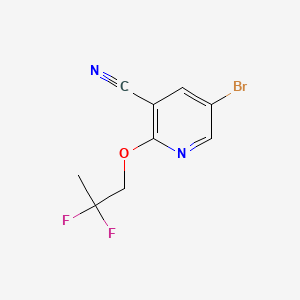
![Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide](/img/structure/B14763932.png)
